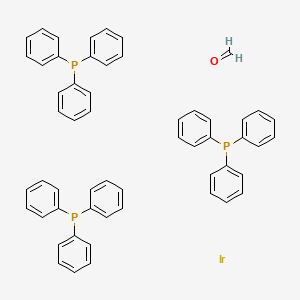
Formaldehyde tris(triphenylphosphine) iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde tris(triphenylphosphine) iridium is a complex organometallic compound that features iridium as the central metal atom coordinated with three triphenylphosphine ligands and a formaldehyde molecule. This compound is known for its unique chemical properties and has garnered significant interest in various fields of scientific research, including catalysis, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde tris(triphenylphosphine) iridium typically involves the reaction of iridium chloride with triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene. The general reaction scheme can be represented as follows:
IrCl3+3PPh3+HCHO→Ir(PPh3)3(HCHO)+3HCl
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, similar methods involving large-scale reactions under controlled conditions are employed. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Formaldehyde tris(triphenylphosphine) iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to iridium(I) complexes.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, leading to the formation of different iridium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmospheres.
Major Products: The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
Formaldehyde tris(triphenylphosphine) iridium has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism by which formaldehyde tris(triphenylphosphine) iridium exerts its effects involves the coordination of the iridium center with various substrates. The triphenylphosphine ligands stabilize the iridium center, allowing it to participate in various catalytic cycles. The formaldehyde molecule can undergo transformations, such as the 2-aza-Cope rearrangement, which modulates the electronic properties of the complex and enhances its reactivity .
Comparación Con Compuestos Similares
Carbonylhydridotris(triphenylphosphine) iridium: This compound features a carbonyl ligand instead of formaldehyde and is used in similar catalytic applications.
Tris(triphenylphosphine) iridium chloride: This compound lacks the formaldehyde ligand and is commonly used as a precursor in the synthesis of various iridium complexes.
Uniqueness: Formaldehyde tris(triphenylphosphine) iridium is unique due to the presence of the formaldehyde ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C55H47IrOP3 |
|---|---|
Peso molecular |
1009.1 g/mol |
Nombre IUPAC |
formaldehyde;iridium;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.CH2O.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;1H2; |
Clave InChI |
CXCBERCMBFSTMP-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
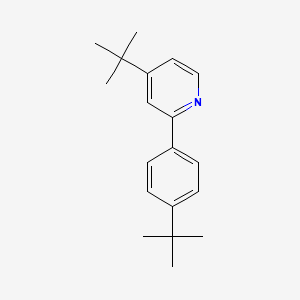
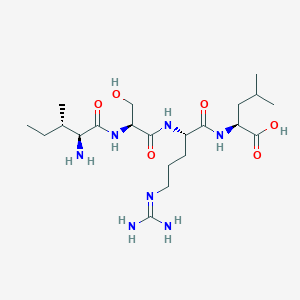
![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
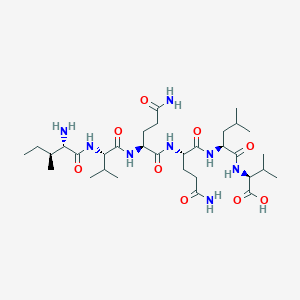
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
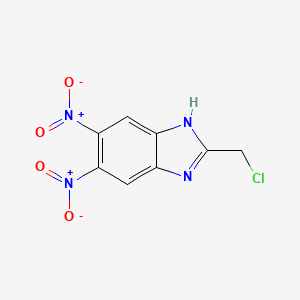
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)
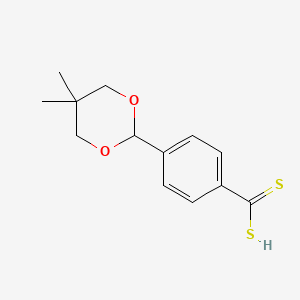
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
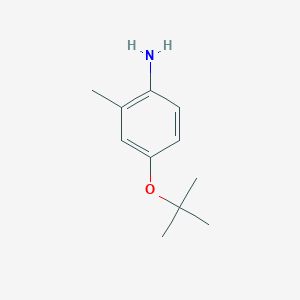
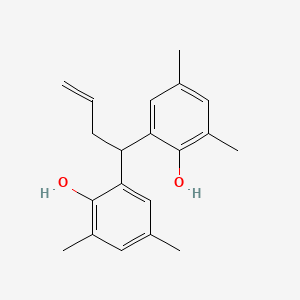
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
